molecular formula C20H26FN3O4S2 B1228921 N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide

N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide

Cat. No. B1228921
M. Wt: 455.6 g/mol
InChI Key: PGYYQMOLFCFCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide is a member of pyrrolidines.

Scientific Research Applications

Fluorescent Ionophores and Ligands

Sulfonamide compounds have been explored as fluorescent ionophores and ligands. A study by Malval et al. (2003) described the derivation of dual fluorescent fluorophores, including p-(N,N-Dimethylamino)benzenesulfonamide (DMABSA), for transition metal cations. These compounds exhibited specific binding affinities and fluorescence properties upon metal complexation, indicating their potential in photophysical applications and as sensors (Malval et al., 2003).

Synthesis and Structural Characterization

Sulfonamides are also significant in chemical synthesis and structural analysis. Deng et al. (2021) synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, conducting detailed structural characterization using various spectroscopic techniques and X-ray diffraction. This work contributes to the understanding of the physical and chemical properties of sulfonamides (Deng et al., 2021).

Antimicrobial Applications

N-pyridin-3-yl-benzenesulfonamide, synthesized in a study by Ijuomah et al. (2022), displayed significant antimicrobial activity against various bacterial strains. This highlights the potential of sulfonamides in developing new antibacterial agents (Ijuomah et al., 2022).

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. For instance, Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity against human tumor liver cell lines. Several compounds demonstrated higher activity than standard drugs, showcasing the potential of sulfonamides in cancer therapy (Ghorab et al., 2015).

Antibacterial Agents

The synthesis of N,N-diethyl-substituted amido moieties in sulfonamide compounds has been linked to antibacterial activity. Ajani et al. (2012) synthesized a series of such compounds, demonstrating significant antibacterial efficacy against key organisms like Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).

properties

Molecular Formula

C20H26FN3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C20H26FN3O4S2/c1-3-24(4-2)30(27,28)18-11-12-20(23-13-5-6-14-23)19(15-18)22-29(25,26)17-9-7-16(21)8-10-17/h7-12,15,22H,3-6,13-14H2,1-2H3

InChI Key

PGYYQMOLFCFCMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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